molecular formula C10H16F6N2O B5099860 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipropylurea

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipropylurea

Cat. No.: B5099860
M. Wt: 294.24 g/mol
InChI Key: UYAKIHMCQJFMBD-UHFFFAOYSA-N
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Description

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipropylurea is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a hexafluoropropyl group, which imparts significant stability and reactivity to the molecule. This compound is of interest in various fields, including organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipropylurea typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with dipropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

1,1,1,3,3,3-Hexafluoropropan-2-ol+DipropylamineThis compound\text{1,1,1,3,3,3-Hexafluoropropan-2-ol} + \text{Dipropylamine} \rightarrow \text{this compound} 1,1,1,3,3,3-Hexafluoropropan-2-ol+Dipropylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipropylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The hexafluoropropyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoropropyl oxides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipropylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipropylurea involves its interaction with specific molecular targets. The hexafluoropropyl group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties but different functional groups.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with distinct chemical behavior.

Uniqueness

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,1-dipropylurea is unique due to its combination of a hexafluoropropyl group and a urea moiety. This structure imparts specific reactivity and stability, making it valuable in various applications where other fluorinated compounds may not be as effective.

Properties

IUPAC Name

3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,1-dipropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F6N2O/c1-3-5-18(6-4-2)8(19)17-7(9(11,12)13)10(14,15)16/h7H,3-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAKIHMCQJFMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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